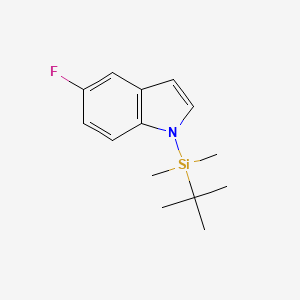

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

Übersicht

Beschreibung

Tert-butyldimethylsilyl (TBDMS) is a protective group used in organic chemistry. It is often used for the protection of alcohols, but can also protect other functional groups. The TBDMS group increases the molecule’s hydrophobicity, which can be useful in various chemical reactions .

Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of the alcohol (or other functional group) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The base deprotonates the alcohol, generating an alkoxide ion that can then attack the silicon atom of the TBDMSCl .Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. When attached to a molecule via a silicon-oxygen bond, it can significantly alter the molecule’s physical and chemical properties .Chemical Reactions Analysis

TBDMS-protected compounds can participate in a variety of chemical reactions. The protective group can be removed under mildly acidic conditions or with fluoride ions, which can be useful in multi-step synthesis procedures .Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indole and its derivatives are foundational in organic chemistry, inspiring numerous synthesis methods. Taber and Tirunahari (2011) review indole synthesis, proposing a classification framework for all indole syntheses, highlighting the structural diversity and synthetic versatility of indole compounds. This classification can guide the development of new synthetic methods for compounds like "1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole" and aid in understanding its potential applications in creating bioactive molecules (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

The C2-functionalization of indole, through umpolung techniques, opens avenues for creating indole derivatives with significant synthetic and pharmaceutical applications. Deka et al. (2020) discuss the importance of C2-functionalized indoles, underscoring the role of such modifications in enhancing indole's binding affinity to biological targets. This suggests that specific functionalization, akin to that in "1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole," could yield compounds with novel bioactivities (Deka, Deb, & Baruah, 2020).

Biological Significance of Indole Derivatives

Antiviral Agents and Indole Scaffolds

Zhang, Chen, and Yang (2014) focus on indole derivatives as antiviral agents, highlighting the unique structural and functional capabilities of indole-containing compounds in drug discovery. The review points out several indole-based drugs on the market, underlining the scaffold's utility in developing novel antiviral therapies. This indicates that specific derivatives, such as "1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole," could be explored for antiviral drug development (Zhang, Chen, & Yang, 2014).

Indole in Intestinal and Liver Diseases

Li et al. (2021) discuss the role of gut-bacteria-derived indole and its derivatives in maintaining intestinal homeostasis and impacting liver metabolism and immune response. This review suggests that indole derivatives could have therapeutic applications in treating intestinal and liver diseases, offering a potential research avenue for compounds like "1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole" in modulating gut microbiota and treating related pathologies (Li, Zhang, Hu, & Zhao, 2021).

Wirkmechanismus

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) derivatives are often used as protective groups in organic synthesis, particularly for alcohols . They react with various functional groups to form silyl ethers, which are stable and can be selectively deprotected when needed .

Mode of Action

The mode of action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole involves its interaction with its targets, leading to the formation of silyl ethers. The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

Biochemical Pathways

It’s known that tbdms derivatives participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to the formation of synthetically useful unsymmetrical diynes .

Pharmacokinetics

The stability of tbdms derivatives in various conditions suggests that they may have favorable pharmacokinetic properties .

Result of Action

The result of the action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is the formation of silyl ethers, which are stable and can be selectively deprotected when needed . This allows for the selective modification of functional groups in complex molecules, which is a crucial aspect of organic synthesis.

Action Environment

The action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole can be influenced by various environmental factors. For instance, the reaction of TBDMS derivatives with alcohols to form silyl ethers is accelerated by the presence of imidazole and dimethylformamide . Additionally, the stability of the resulting silyl ethers can be affected by the pH and temperature of the environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFDLMKVYMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)

![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)

![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)

![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)

![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)

![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)

![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)